3-(1H-indol-5-yl)-4-methoxybenzaldehyde
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Overview
Description
3-(1H-indol-5-yl)-4-methoxybenzaldehyde is an organic compound that features an indole ring system substituted with a methoxy group and an aldehyde group. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities and structural complexity . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-5-yl)-4-methoxybenzaldehyde typically involves the formation of the indole ring followed by functional group modifications. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or copper complexes are used in cross-coupling reactions to form the indole core .
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-5-yl)-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 3-(Indol-5-yl)-4-methoxybenzoic acid.
Reduction: 3-(Indol-5-yl)-4-methoxybenzyl alcohol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1H-indol-5-yl)-4-methoxybenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1H-indol-5-yl)-4-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-(Indol-5-yl)-4-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.
3-(Indol-5-yl)-4-methylbenzaldehyde: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
3-(1H-indol-5-yl)-4-methoxybenzaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity . The presence of the methoxy group can enhance its lipophilicity and potentially improve its ability to interact with biological membranes .
Properties
Molecular Formula |
C16H13NO2 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
3-(1H-indol-5-yl)-4-methoxybenzaldehyde |
InChI |
InChI=1S/C16H13NO2/c1-19-16-5-2-11(10-18)8-14(16)12-3-4-15-13(9-12)6-7-17-15/h2-10,17H,1H3 |
InChI Key |
YRNMXIXKOWPVPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)C2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
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